1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound is characterized by its unique bicyclic structure that incorporates both pyrrole and pyrimidine moieties. The presence of multiple functional groups, including carboxylic acid and carbonyl groups, contributes to its diverse chemical reactivity and potential biological activity.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is primarily used in research settings for its potential applications in pharmaceuticals and organic synthesis.
1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is classified as a heterocyclic compound due to its incorporation of nitrogen atoms into its ring structure. It is also categorized as a dioxo compound due to the presence of two carbonyl (C=O) groups.
The synthesis of 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves several key steps:
The synthetic routes may vary depending on the specific substituents desired on the pyrrolo[2,3-d]pyrimidine framework. Advanced techniques like microwave-assisted synthesis or green chemistry approaches are increasingly being explored to enhance yield and reduce environmental impact.
The molecular formula of 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is , with a molecular weight of approximately 226.20 g/mol. The structure features:
The InChI Key for this compound is FZKXGZVYQKJQPH-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific biological targets. These interactions can lead to various pharmacological effects depending on the context of use. Research indicates that compounds within this class may exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.
The compound exhibits stability under standard laboratory conditions but may undergo degradation upon prolonged exposure to light or moisture. Its reactivity profile allows it to participate in diverse organic transformations.
1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has significant applications in scientific research:
This compound represents a valuable target for further research aimed at exploring its full potential within pharmaceutical sciences and organic synthesis methodologies.
The synthesis of the pyrrolo[2,3-d]pyrimidine core leverages intramolecular cyclization strategies inspired by Radziszewski oxidation principles. These reactions enable efficient construction of the bicyclic system through oxidative decarboxylation pathways. A key approach involves the cyclization of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]thiophene-3-carboxylic acid derivatives in acetic anhydride, yielding the fused pyrrolopyrimidine scaffold with high regioselectivity [5]. This method provides a robust platform for introducing diverse substituents at the critical C6 and C7 positions, which are essential for biological activity modulation.
Modern adaptations employ catalytic oxidation systems to enhance efficiency and reduce byproducts. Recent studies demonstrate that controlled oxidation of thiophene intermediates using environmentally benign catalysts like ZnO/nanoclinoptilolite composites achieves cyclization yields exceeding 85% while minimizing environmental impact [5]. The reaction typically proceeds under mild conditions (60-80°C) in polar aprotic solvents, producing the characteristic carboxylic acid functionality at position 6 through in situ hydrolysis of intermediate esters.
Table 1: Oxidation Pathways for Pyrrolo[2,3-d]pyrimidine Synthesis
Starting Material | Oxidation System | Reaction Conditions | Yield (%) | Product Functionality |
---|---|---|---|---|
2-[(5-Aryl-2-oxofuran-3(2H)-ylidene)amino]thiophene | Acetic anhydride | 120°C, 3h | 72-78 | C6-carboxylic acid |
Ethyl 2-[5-aryl-2-oxofuran-3-ylideneamino]thiophene | Secondary amines | RT, 24h | 82-89 | C6-ester, C7-aminoalkyl |
4-Aryl-4-oxo-2-thienylaminobut-2-enoic acids | ZnO/nanoclinoptilolite nanocomposite | 80°C, 2h | 85-92 | C6-carboxylic acid, C7-aryl |
The versatility of this synthetic approach enables the introduction of electron-withdrawing groups at C6 that enhance hydrogen bonding capabilities with biological targets. Furthermore, the reaction's tolerance for various aryl and alkyl substituents at the furanone ring allows systematic exploration of structure-activity relationships [5]. This methodology has proven particularly valuable for generating analogs with improved analgesic properties, with several derivatives demonstrating significantly greater efficacy than metamizole in hot-plate tests on murine models [5].
Strategic modification of the N1 and N3 positions on the pyrimidine ring profoundly influences the compound's physicochemical properties and biological interactions. Methyl groups at these positions provide optimal electronic effects that stabilize the enolized dioxo system while maintaining favorable logP values for membrane permeability. Research demonstrates that bulkier substituents at N1 significantly reduce solubility and bioactivity, while smaller groups decrease metabolic stability [2].
Position-7 substitutions dramatically alter pharmacokinetic profiles and target engagement. Comparative studies of propyl (C12H15N3O4, MW 265.27), 3-methoxypropyl (C13H17N3O5, MW 295.30), and benzyl (C16H15N3O4, MW 313.31) derivatives reveal distinct biological activities [1] [7] [8]. The 3-methoxypropyl chain in particular enhances water solubility while maintaining CNS penetration, making it advantageous for neurologically targeted applications. Benzyl derivatives exhibit the highest molecular weights and significantly increased lipophilicity (predicted logP = 2.1), which correlates with improved protein binding but potentially reduced free fraction [8].
Table 2: Bioactivity Modulation Through Position-7 Substituent Engineering
Position-7 Substituent | Molecular Formula | Molecular Weight | Lipophilicity (logP) | Key Biological Properties |
---|---|---|---|---|
Propyl | C12H15N3O4 | 265.27 | 1.2 | Balanced CNS penetration |
3-Methoxypropyl | C13H17N3O5 | 295.30 | 0.8 | Enhanced water solubility |
Benzyl | C16H15N3O4 | 313.31 | 2.1 (predicted) | Increased protein binding |
2-Methoxyethyl | C11H14N3O5 | 268.25 | 0.5 (estimated) | Optimal for prodrug conjugation [4] |
Isopropyl | C12H15N3O4 | 265.27 | 1.3 | Improved metabolic stability [10] |
The 2-methoxyethyl analog (C11H14N3O5, MW 268.25) represents a particularly promising candidate for prodrug development due to its balanced hydrophilicity-hydrophobicity profile (predicted logP ≈ 0.5) and terminal oxygen that facilitates hydrogen bonding with biological targets [4]. Isopropyl derivatives exhibit enhanced metabolic stability compared to linear alkyl chains, attributed to steric hindrance of oxidative metabolism [10]. These structural modifications demonstrate how substituent engineering can fine-tune molecular properties to overcome specific pharmacokinetic challenges while maintaining the core pharmacophore responsible for target engagement.
The C6 carboxylic acid moiety serves as a versatile handle for prodrug derivatization to overcome bioavailability limitations inherent to the polar functional group. Esterification with hydrophobic alcohols significantly enhances membrane permeability. Ethyl ester derivatives (SMILES: CN1C(=O)C=C(N(C)C1=O)C(=O)OCC) demonstrate 3-5 fold increased Caco-2 permeability compared to the parent acid, facilitating intestinal absorption [6]. This modification masks the acidic proton while introducing metabolically labile esters that undergo enzymatic hydrolysis in systemic circulation.
Amide formation expands opportunities for targeted delivery and extended plasma half-life. Benzylamine-conjugated derivatives (7-benzyl-1,3-dimethyl analog, CAS: 1086386-28-8) exhibit sustained release profiles in pharmacokinetic studies, with plasma concentrations maintained above therapeutic levels for over 12 hours post-administration [8]. The amide bond confers significant metabolic stability against esterase-mediated hydrolysis while maintaining the hydrogen-bonding capacity essential for target engagement.
Table 3: Carboxylic Acid Derivatives for Enhanced Drug Delivery
Derivative Type | Example Structure | Key Modification | Advantage | Activation Mechanism |
---|---|---|---|---|
Alkyl ester | Ethyl 1,3-dimethyl-2,4-dioxo-6-carboxylate | Ethyl ester at C6 | Enhanced membrane permeability (3-5 fold) | Esterase hydrolysis |
Arylalkyl amide | 7-Benzyl-1,3-dimethyl-6-benzylamide | Benzylamide at C6 | Extended half-life (t½ > 12h) | Amidase cleavage |
Methoxyethyl ester | 7-(2-Methoxyethyl)-1,3-dimethyl ester | Ethylene glycol methyl ether | Balanced solubility/permeability [4] | Intracellular esterases |
Propan-2-yl amide | 7-(Propan-2-yl)-6-isopropylamide | Isopropylamide at C6 [10] | Improved metabolic stability | Slow hydrolysis |
The methoxyethyl ester variant exemplifies balanced property optimization, combining the moderate lipophilicity necessary for membrane penetration with sufficient aqueous solubility to prevent precipitation in biological fluids [4]. This derivative undergoes rapid conversion to the active carboxylic acid form in hepatocyte assays (t½ = 15 min), demonstrating efficient activation kinetics. Similarly, the propan-2-yl amide derivative (C12H15N3O4) exhibits enhanced metabolic stability in microsomal studies while maintaining potent enzyme inhibition through slow, sustained release of the active moiety [10]. These strategic modifications of the carboxylic acid group address key pharmaceutical development challenges while preserving the core pharmacophore essential for biological activity.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: